N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide
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Overview
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide typically involves the reaction of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline with butanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydroquinoline core can interact with various biological pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the butanamide group.
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-oxo-4H-chromene-2-carboxamide: Contains a similar core structure with different substituents.
Uniqueness
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)butanamide is unique due to the presence of both the sulfonyl and butanamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C14H20N2O3S |
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Molecular Weight |
296.39 g/mol |
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)butanamide |
InChI |
InChI=1S/C14H20N2O3S/c1-3-5-14(17)15-12-8-7-11-6-4-9-16(13(11)10-12)20(2,18)19/h7-8,10H,3-6,9H2,1-2H3,(H,15,17) |
InChI Key |
CTLVXEHNSWFHRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Origin of Product |
United States |
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